molecular formula C16H21NO5 B13628737 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid CAS No. 2384413-11-8

2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid

Cat. No.: B13628737
CAS No.: 2384413-11-8
M. Wt: 307.34 g/mol
InChI Key: AUODWEZVJYSFEI-UHFFFAOYSA-N
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Description

2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrolidine ring through an ether linkage. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which helps in stabilizing the compound during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Ether Linkage Formation: The benzoic acid moiety is linked to the Boc-protected pyrrolidine through an ether bond, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.

    Reduction: Reduction reactions can target the carbonyl group in the benzoic acid.

    Substitution: The ether linkage and Boc group can be involved in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: New ether or ester derivatives may be produced.

Scientific Research Applications

2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid depends on its specific application. In general, the Boc group protects the amine functionality, allowing selective reactions at other sites. The benzoic acid moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl)acetic acid
  • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is unique due to its specific combination of a Boc-protected pyrrolidine ring and a benzoic acid moiety. This structure provides a balance of stability and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

2384413-11-8

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-9-8-11(10-17)21-13-7-5-4-6-12(13)14(18)19/h4-7,11H,8-10H2,1-3H3,(H,18,19)

InChI Key

AUODWEZVJYSFEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2C(=O)O

Origin of Product

United States

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